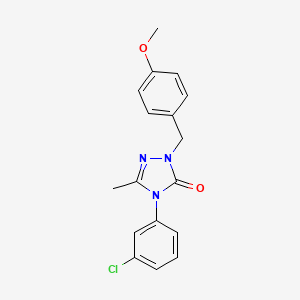

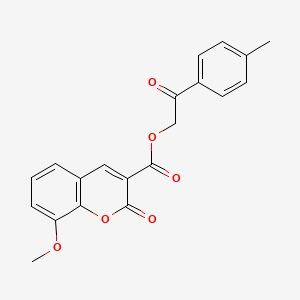

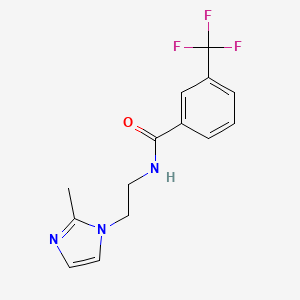

1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound that is utilized in diverse scientific investigations due to its unique properties and potential applications across various fields, including medicine, materials science, and environmental studies. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Applications De Recherche Scientifique

Aryl Ketone Catalyzed Radical Allylation

A study by Kamijo et al. (2016) illustrates the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation, showcasing a method where 1,2-bis(phenylsulfonyl)-2-propene serves as an allyl source. This process enables chemoselective allylation of various substances including alkanes and alcohols under neutral conditions, catalyzed solely by an organic molecule, demonstrating a significant application in the modification of molecular structures through radical allylation [Kamijo et al., 2016].

Preparation and Characterization of New Monomers

Research conducted by Pan et al. (1994) focused on the synthesis of new monomers, including a compound related to 1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea. These monomers were prepared via a reaction involving 4-amino-2,2,6,6-tetramethyl piperidine and allyl isocyanate, leading to substances characterized for their potential in polymer degradation and stability. The study contributes to the understanding of novel monomers’ synthesis and their properties, indicating the chemical's application in material science [Pan et al., 1994].

Methyltrioxorhenium-Catalyzed Epoxidations

Owens and Abu‐Omar (2000) explored the epoxidation of alkenes and allylic alcohols in ambient-temperature ionic liquid using methyltrioxorhenium and urea hydrogen peroxide, achieving excellent conversions and selectivities. This highlights the compound's role in facilitating efficient epoxidation reactions, a critical process in the synthesis of epoxides from various substrates, showing its relevance in green chemistry applications [Owens & Abu‐Omar, 2000].

Degradation of Sulfonylurea Herbicides

Saha and Kulshrestha (2002) studied the degradation of sulfosulfuron, a sulfonylurea herbicide, revealing how environmental factors influence its stability. This research provides insights into the environmental behavior of sulfonylurea compounds, including those structurally related to 1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, underscoring the importance of understanding chemical degradation in agricultural settings [Saha & Kulshrestha, 2002].

Propriétés

IUPAC Name |

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3S/c1-3-6-12-11(15)13-9-10-4-7-14(8-5-10)18(2,16)17/h3,10H,1,4-9H2,2H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMKIWBCAIPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)

![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)

![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)